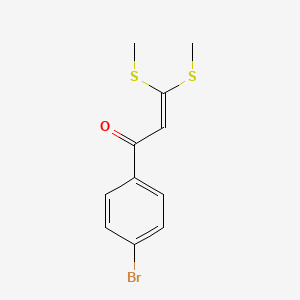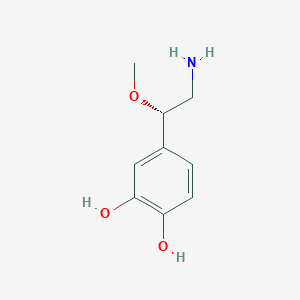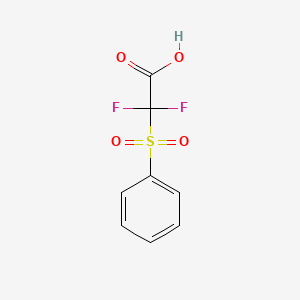
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is a complex organic compound with the molecular formula C19H26Br2N2O2 and a molecular weight of 474.23 g/mol . This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromen ring, and pyrrolidinylmethyl groups at position 3. It is a derivative of chromen, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps, starting from commercially available precursors.
Bromination: The chromen derivative is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at positions 6 and 8.
Nucleophilic Substitution: The dibromo-chromen intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of bromine atoms with pyrrolidinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the chromen ring to a more saturated structure using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Pyrrolidine, potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Ketone or aldehyde derivatives
Reduction: De-brominated or saturated chromen derivatives
Substitution: Various substituted chromen derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, thereby affecting cellular processes.
Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication, transcription, or translation processes.
Modulation of Receptor Activity: It can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dibromo-3,3-bis(methyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(ethyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
Uniqueness
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of pyrrolidinylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C19H26Br2N2O2 |
|---|---|
Molekulargewicht |
474.2 g/mol |
IUPAC-Name |
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-2,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C19H26Br2N2O2/c20-14-9-15-17(16(21)10-14)25-13-19(18(15)24,11-22-5-1-2-6-22)12-23-7-3-4-8-23/h9-10,18,24H,1-8,11-13H2 |
InChI-Schlüssel |
BJBPAZVHXHHEHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2(COC3=C(C2O)C=C(C=C3Br)Br)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

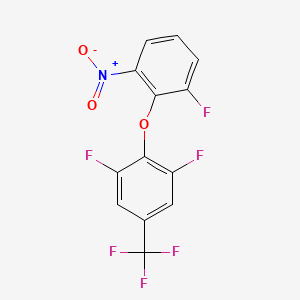
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
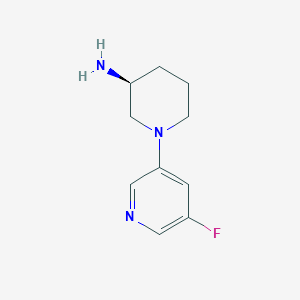
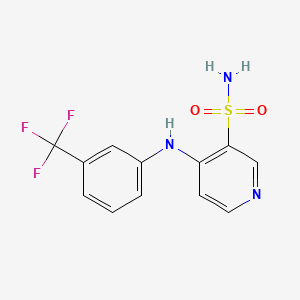
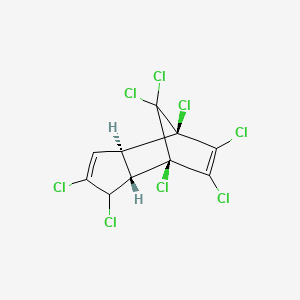
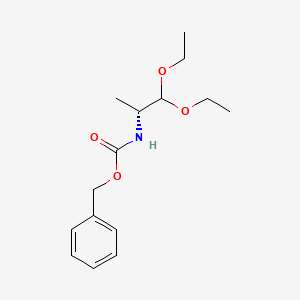

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
